molecular formula C20H12Cl2FN3 B14166575 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 371222-39-8

2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine

Cat. No.: B14166575
CAS No.: 371222-39-8
M. Wt: 384.2 g/mol
InChI Key: HZXUVSLARRBHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the 3,4-dichlorophenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions.

    Final Coupling: The final step may involve coupling the substituted quinazoline with an amine under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine
  • 2-(3,4-dichlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine

Uniqueness

The presence of the 4-fluorophenyl group in 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.

Properties

CAS No.

371222-39-8

Molecular Formula

C20H12Cl2FN3

Molecular Weight

384.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C20H12Cl2FN3/c21-16-10-5-12(11-17(16)22)19-25-18-4-2-1-3-15(18)20(26-19)24-14-8-6-13(23)7-9-14/h1-11H,(H,24,25,26)

InChI Key

HZXUVSLARRBHER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.